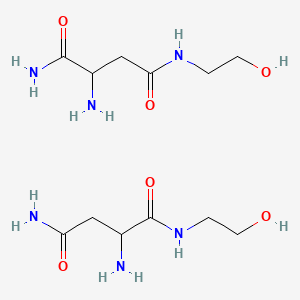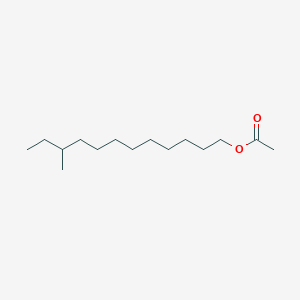
10R-Methyldodecyl acetate
Overview
Description
10R-Methyldodecyl acetate is a carboxylic ester . It has a molecular formula of C15H30O2, an average mass of 242.398 Da, and a monoisotopic mass of 242.224579 Da . It is also known by other names such as 10-Methyldodecyl acetate, 10-Methyldodecyl-acetat, 1-Dodecanol, 10-methyl-, acetate, and Acétate de 10-méthyldodécyle .
Synthesis Analysis
The synthesis of 10R-Methyldodecyl acetate has been discussed in the context of pheromone research, particularly in relation to the smaller tea tortrix moth, Adoxophyes sp . The synthetic routes of pheromones, including 10R-Methyldodecyl acetate, are summarized with various structures including chiral, racemic, mono- and poly-olefinic pheromones .Molecular Structure Analysis
The molecular structure of 10R-Methyldodecyl acetate is characterized by its molecular formula C15H30O2 . Detailed structural analysis can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 10R-Methyldodecyl acetate can be inferred from its molecular formula C15H30O2 . Detailed properties can be determined using various analytical techniques.Scientific Research Applications
Pheromone Synthesis
10R-Methyldodecyl acetate has been explored in the synthesis of chiral pheromone components. In a study, researchers synthesized enantiomers of 10-methyldodecyl acetate, a component in the pheromones of Adoxophyes species (Lepidoptera: Tortricidae) (Bestmann et al., 1990).
Bioelectrochemical Systems
In the context of bioelectrochemical systems, methyl acetate has been used as a co-solvent in lithium-ion batteries for electric vehicles, aiming to decrease charging time by improving electrolyte transport properties (Jing Li et al., 2018).
Bioactive Compounds in Agriculture
Methyl acetate has been studied in agriculture, particularly in enhancing the quality and bioactive compounds of fruits during harvest and storage. For example, methyl salicylate, a derivative of methyl acetate, showed significant effects on improving the quality of pomegranate fruits (García-Pastor et al., 2020).
Medical Imaging
In medical imaging, 1-11C-acetate (a compound related to methyl acetate) has been used as a metabolic tracer for the detection and characterization of astrocytomas in PET studies (Ren-Shyan Liu et al., 2006).
Future Directions
The future directions for the study and application of 10R-Methyldodecyl acetate could involve further exploration of its role in pheromone research, particularly in pest management strategies . Additionally, its synthesis and properties could be studied in more detail to expand its potential applications.
properties
IUPAC Name |
10-methyldodecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOJIMYHUYERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10R-Methyldodecyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



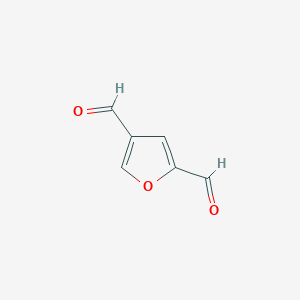
![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)

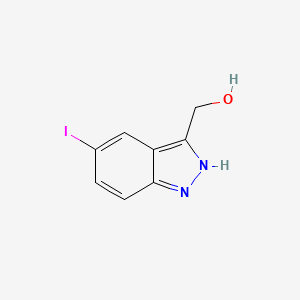
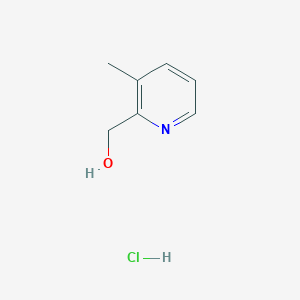

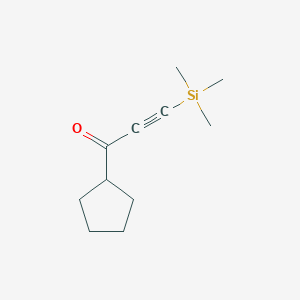

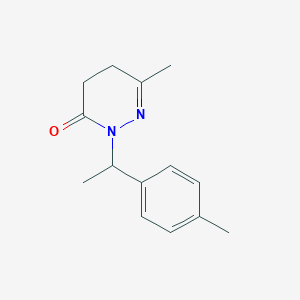

![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)

